2-(Boc-amino)-3-cyclopropyl-propanamine
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Overview
Description
2-(Boc-amino)-3-cyclopropyl-propanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The cyclopropyl group adds a unique structural element, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-3-cyclopropyl-propanamine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for Boc-protected amines often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The Boc protection is a well-established method in peptide synthesis and other pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-3-cyclopropyl-propanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
2-(Boc-amino)-3-cyclopropyl-propanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-3-cyclopropyl-propanamine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other molecules. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Boc-amino)-3-phenyl-propanamine
- 2-(Boc-amino)-3-methyl-propanamine
- 2-(Boc-amino)-3-ethyl-propanamine
Uniqueness
2-(Boc-amino)-3-cyclopropyl-propanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-cyclopropylpropan-2-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)6-8-4-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
JINSAIPLACZUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)CN |
Origin of Product |
United States |
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